molecular formula C8H8ClIN2 B1407812 Allyl-(6-chloro-4-iodopyridin-2-yl)-amine CAS No. 1262293-64-0

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine

Cat. No.: B1407812
CAS No.: 1262293-64-0
M. Wt: 294.52 g/mol
InChI Key: YLCLPKMSQTYXHJ-UHFFFAOYSA-N
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Description

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyridine ring, which is further substituted with chlorine and iodine atoms at the 6 and 4 positions, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl-(6-chloro-4-iodopyridin-2-yl)-amine typically involves the following steps:

    Halogenation: The starting material, pyridine, undergoes halogenation to introduce chlorine and iodine atoms at the desired positions. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Allylation: The halogenated pyridine is then subjected to allylation. This step involves the reaction of the halogenated pyridine with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired allyl-substituted product.

    Amination: Finally, the allyl-substituted pyridine undergoes amination using an appropriate amine source, such as ammonia or an amine derivative, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to remove the halogen atoms or to convert the allyl group to a saturated alkyl group.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Dehalogenated products or saturated alkyl derivatives.

    Substitution: Azides, thiols, or other substituted pyridine derivatives.

Scientific Research Applications

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Allyl-(6-chloro-4-iodopyridin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloro-4-iodopyridin-2-yl)morpholine: A structurally similar compound with a morpholine group instead of an allyl group.

    6-Chloro-4-iodopyridine: A simpler derivative lacking the allyl and amine groups.

Uniqueness

Allyl-(6-chloro-4-iodopyridin-2-yl)-amine is unique due to the presence of both the allyl and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

6-chloro-4-iodo-N-prop-2-enylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIN2/c1-2-3-11-8-5-6(10)4-7(9)12-8/h2,4-5H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCLPKMSQTYXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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